REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([NH:10][CH2:11][CH3:12])[CH3:9].[O:13]1CCC[CH2:14]1>>[CH2:8]([N:10]([CH2:11][CH3:12])[C:14]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:13])[CH3:9]
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Name
|
|
Quantity
|
0.93 g
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Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
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Name
|
2,4-carbonyldioxy-2,5-diphenylthiophene-1,1-dioxide
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Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
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The mixture is left
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
WAIT
|
Details
|
to stand for a further 40 minutes
|
Duration
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40 min
|
Type
|
DISTILLATION
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Details
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After distilling off the tetrahydrofuran
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Type
|
WASH
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Details
|
the chloroform solution is washed successively with aqueous 1N hydrochloric acid and twice with aqueous sodium carbonate solution and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
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Type
|
CUSTOM
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Details
|
evaporating under reduced pressure, 1.4 g of slightly yellowish crystals which, as the crude product
|
Type
|
CUSTOM
|
Details
|
quoted in the literature of 85° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |